

A Comparative Analysis of Triethanolamine and Triethanolamine Hydrochloride in Cement Performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethanolammonium*

Cat. No.: *B1229115*

[Get Quote](#)

A Comprehensive Guide for Researchers and Materials Scientists on the Effects of Triethanolamine (TEA) and its Hydrochloride Salt (TEA-HCl) on the Properties of Cement.

This guide provides an objective comparison of the effects of triethanolamine (TEA) and triethanolamine hydrochloride (TEA-HCl) when used as admixtures in cement. The information is targeted towards researchers, scientists, and professionals in the field of cement chemistry and concrete technology. This document summarizes key performance differences, supported by experimental data, and provides detailed methodologies for the cited experiments.

Introduction

Triethanolamine (TEA) is a widely used alkanolamine in the cement industry, primarily functioning as a grinding aid and a chemical admixture to modify the hydration properties of cement. Its effects are notably dose-dependent, capable of acting as a setting accelerator or retarder. Triethanolamine hydrochloride (TEA-HCl), a salt of TEA, has emerged as a viable alternative, demonstrating comparable, and in some cases, enhanced performance as a cement accelerator. This guide delves into a comparative analysis of these two chemical admixtures, focusing on their impact on crucial cement properties such as setting time and compressive strength.

Comparative Performance Analysis

The performance of TEA and TEA-HCl in cement is dictated by their chemical structure and their interaction with the hydrating cement phases. While both can accelerate cement hydration, the presence of the chloride ion in TEA-HCl introduces distinct effects.

Effect on Setting Time

The setting time of cement is a critical parameter for its application in construction. Both TEA and TEA-HCl influence the setting time, with the effect being highly dependent on the dosage.

Summary of Findings:

- At low dosages (e.g., <0.2% by weight of cement), TEA-HCl appears to be a more effective accelerator, significantly reducing the initial setting time compared to TEA at the same concentration.[\[1\]](#)
- The effect of TEA on setting time is complex; it can act as an accelerator at very low and very high dosages, while exhibiting a retarding effect at intermediate dosages.
- TEA-HCl generally demonstrates a more consistent accelerating effect across a range of lower dosages.

Table 1: Comparison of Setting Times of Cement Paste with TEA and TEA-HCl

Additive	Dosage (% by weight of cement)	Initial Setting Time (min)	Final Setting Time (min)
Control (None)	0	150	210
TEA	0.02	135	190
0.06	160	225	
0.10	145	205	
TEA-HCl	0.02	120	175
0.06	130	185	
0.10	115	160	

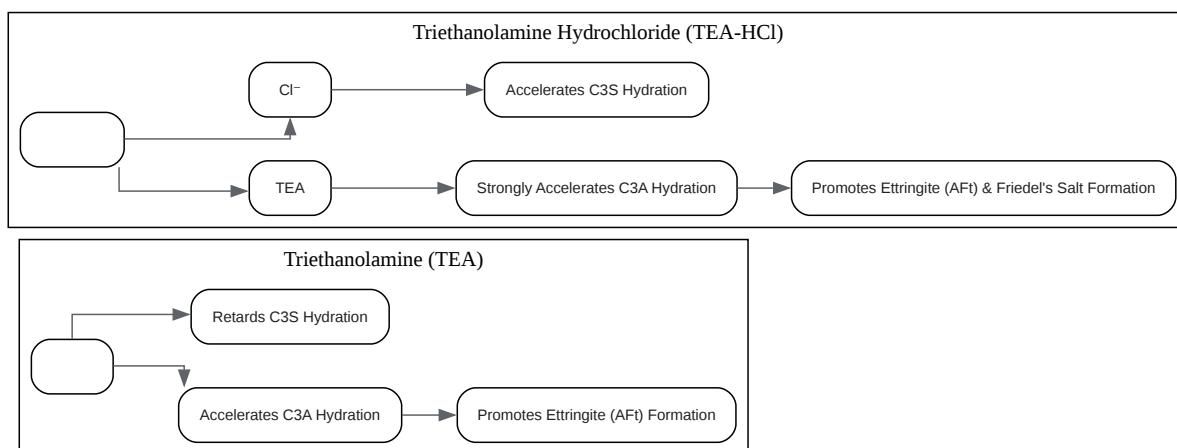
Note: The data in this table is synthesized from typical results presented in literature and is for illustrative purposes. Actual values can vary based on cement composition and experimental conditions.

Effect on Compressive Strength

The compressive strength is a primary indicator of the mechanical performance of hardened cement. Both TEA and TEA-HCl can enhance early-age strength development.

Summary of Findings:

- At dosages below 0.1%, TEA-HCl has been reported to more significantly enhance the compressive strength at 3 and 7 days compared to TEA.[1]
- Moderate dosages of TEA-HCl also show a more pronounced improvement in the 28-day compressive strength.[1]
- The strength-enhancing effect of TEA is most prominent at early ages and at optimal, low dosages.


Table 2: Comparison of Compressive Strength of Cement Mortar with TEA and TEA-HCl

Additive	Dosage (% by weight of cement)	3-day Compressive Strength (MPa)	7-day Compressive Strength (MPa)	28-day Compressive Strength (MPa)
Control (None)	0	25	35	45
TEA	0.02	28	38	47
0.06	26	36	46	
0.10	27	37	48	
TEA-HCl	0.02	30	40	50
0.06	32	42	52	
0.10	31	41	51	

Note: The data in this table is synthesized from typical results presented in literature and is for illustrative purposes. Actual values can vary based on cement composition and experimental conditions.

Mechanism of Action

The differing effects of TEA and TEA-HCl can be attributed to their interactions with the mineral phases of cement during hydration.

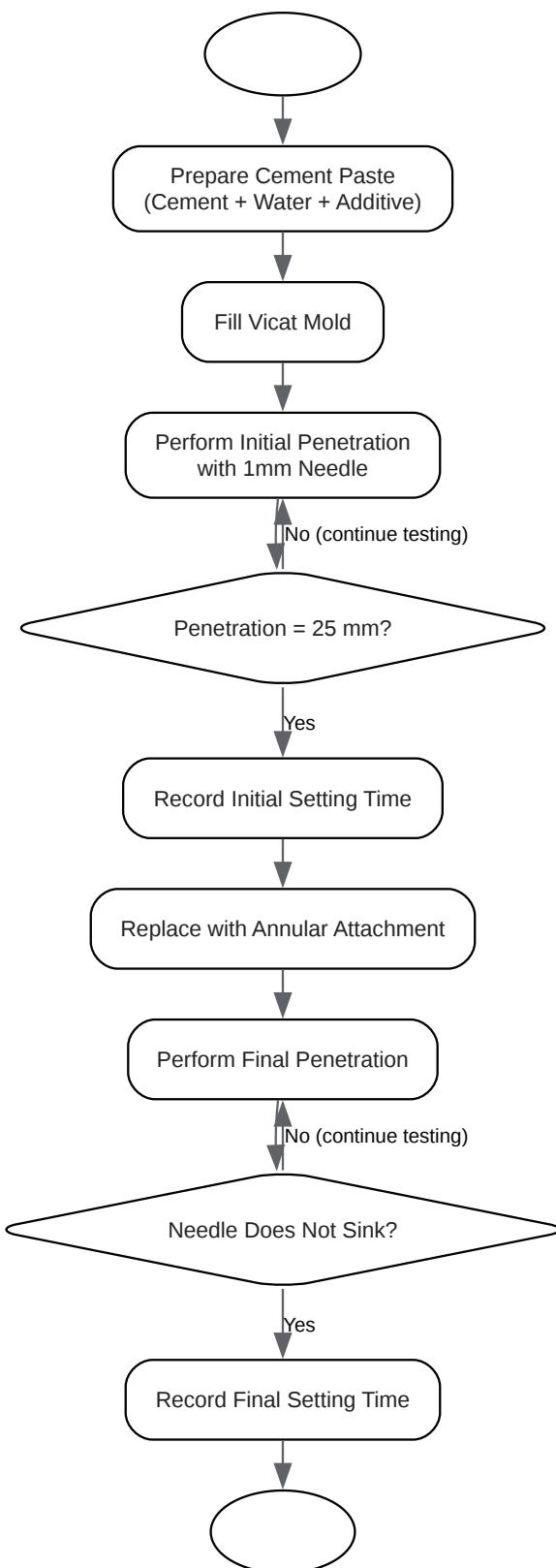
[Click to download full resolution via product page](#)

Fig. 1: Simplified mechanism of action of TEA and TEA-HCl.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the performance of cement admixtures.

Determination of Setting Time (Vicat Test - ASTM C191)


This test determines the initial and final setting times of hydraulic cement paste.

Apparatus:

- Vicat Apparatus
- Vicat Mold
- Flat Trowel
- Glass Graduates
- Mixing Bowl and Spatula

Procedure:

- Preparation of Cement Paste: Mix a predetermined quantity of cement with a specified amount of water to achieve normal consistency.
- Molding the Specimen: Immediately after mixing, fill the Vicat mold with the paste in a single layer.
- Initial Penetration: Place the mold under the Vicat apparatus. Lower the 1 mm needle until it rests on the surface of the paste. Release the rod and allow the needle to penetrate the paste for 30 seconds.
- Determining Initial Set: Repeat the penetration measurement at regular intervals. The initial setting time is the elapsed time from the initial contact of cement and water to when the needle penetrates to a depth of 25 mm.
- Determining Final Set: Replace the needle with the annular attachment. The final setting time is the elapsed time from the initial contact of cement and water to when the needle does not sink visibly into the paste.

[Click to download full resolution via product page](#)

Fig. 2: Experimental workflow for the Vicat test.

Compressive Strength of Cement Mortar (ASTM C109)

This test method is used to determine the compressive strength of hydraulic cement mortars using 2-inch (50-mm) cube specimens.

Apparatus:

- Cube Molds (2-inch or 50-mm)
- Tamper
- Trowel
- Compression Testing Machine

Procedure:

- Mortar Preparation: Prepare a mortar of one part cement and 2.75 parts standard sand by weight, with a specified water-cement ratio.
- Molding Test Specimens: Place a 1-inch layer of mortar in the cube mold and tamp it 32 times. Fill the mold and tamp the second layer.
- Curing: Cure the specimens in a moist cabinet for 24 hours, then demold and immerse them in lime-saturated water until the time of testing.
- Testing: Test the specimens for compressive strength at specified ages (e.g., 3, 7, and 28 days). Apply a compressive load at a constant rate until failure.
- Calculation: The compressive strength is the maximum load divided by the cross-sectional area of the specimen.

Isothermal Calorimetry

This technique measures the heat flow from a cementitious paste during hydration, providing insights into the reaction kinetics.

Apparatus:

- Isothermal Calorimeter
- Sample Vials
- Precision Balance

Procedure:

- Sample Preparation: Accurately weigh a small amount of cement and the required mixing water (containing the additive) separately.
- Mixing: Mix the cement and water externally or internally within the calorimeter's sample vial.
- Measurement: Place the sealed vial into the calorimeter. The instrument maintains a constant temperature and measures the heat evolved from the sample over time.
- Data Analysis: The output is a plot of heat flow versus time, which can be integrated to determine the total heat of hydration. The timing and intensity of the exothermic peaks provide information about the hydration of different cement phases.

Conclusion

Both triethanolamine and triethanolamine hydrochloride are effective admixtures for modifying the properties of cement. TEA-HCl generally exhibits a stronger accelerating effect on both setting time and early-age compressive strength compared to TEA at similar low dosages. This enhanced performance is likely due to the synergistic effects of the triethanolamine molecule and the chloride ion on the hydration of both the aluminate and silicate phases of cement. However, the presence of chloride in TEA-HCl necessitates careful consideration for applications involving reinforced concrete due to the potential for corrosion. The choice between TEA and TEA-HCl will ultimately depend on the specific performance requirements of the cement-based material and the durability considerations of the application. Further research into the long-term effects and the influence on the microstructure of the hardened cement paste is recommended for a more comprehensive understanding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Effect of triethanolamine hydrochloride on the performance of cement paste (2019) |
Xiaojie Yang | 110 Citations [scispace.com]
- To cite this document: BenchChem. [A Comparative Analysis of Triethanolamine and Triethanolamine Hydrochloride in Cement Performance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229115#comparing-the-effects-of-triethanolamine-and-triethanolamine-hydrochloride-in-cement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com